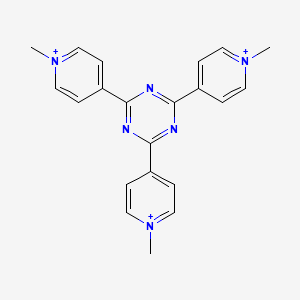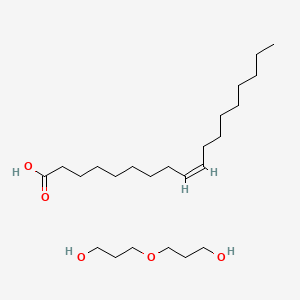
9-Octadecenoic acid (Z)-, ester with oxybis(propanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (Z)-, ester with oxybis(propanol) typically involves the esterification reaction between oleic acid and oxybis(propanol). The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of 9-Octadecenoic acid (Z)-, ester with oxybis(propanol) follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing of the reactants. The use of high-purity reactants and catalysts is essential to achieve a high yield and purity of the final product. The ester is then separated from the reaction mixture using techniques such as distillation, extraction, or chromatography.
化学反応の分析
Types of Reactions
9-Octadecenoic acid (Z)-, ester with oxybis(propanol) can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to the original alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Original alcohol and acid.
Substitution: New esters or other functionalized compounds.
科学的研究の応用
9-Octadecenoic acid (Z)-, ester with oxybis(propanol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and emulsifiers.
作用機序
The mechanism of action of 9-Octadecenoic acid (Z)-, ester with oxybis(propanol) involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release oleic acid and oxybis(propanol), which can then interact with cellular components. Oleic acid is known to modulate various signaling pathways, including those involved in inflammation and lipid metabolism. The exact molecular targets and pathways involved in the action of this ester are still under investigation.
類似化合物との比較
Similar Compounds
9-Octadecenoic acid (Z)-, octadecyl ester: Another ester of oleic acid with a different alcohol.
9-Octadecenoic acid (Z)-, 2,3-bis(acetyloxy)propyl ester: An ester with a different diol.
9-Octadecenoic acid (Z)-, ester with oxybis(propanediol): A similar compound with a different diol.
Uniqueness
9-Octadecenoic acid (Z)-, ester with oxybis(propanol) is unique due to its specific esterification with oxybis(propanol), which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
84455-33-4 |
|---|---|
分子式 |
C24H48O5 |
分子量 |
416.6 g/mol |
IUPAC名 |
3-(3-hydroxypropoxy)propan-1-ol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C6H14O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-3-1-5-9-6-2-4-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);7-8H,1-6H2/b10-9-; |
InChIキー |
DJOLDYDSJHUXRS-KVVVOXFISA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)COCCCO |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)COCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


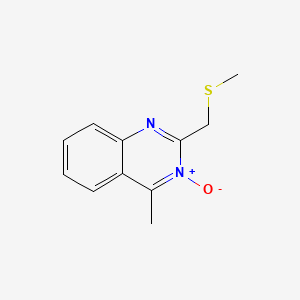

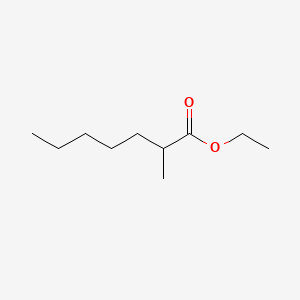




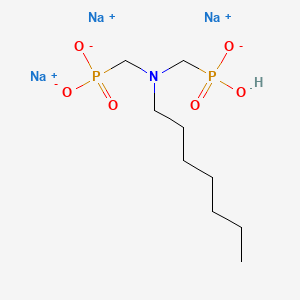




![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)
